molecular formula C9H11NO3 B15353729 Benzene, [(2-nitroethoxy)methyl]- CAS No. 87976-52-1

Benzene, [(2-nitroethoxy)methyl]-

Cat. No.: B15353729
CAS No.: 87976-52-1
M. Wt: 181.19 g/mol
InChI Key: SKOWTVRPDRCFSN-UHFFFAOYSA-N
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Description

Benzene, [(2-nitroethoxy)methyl]- is a synthetic nitro-aromatic compound offered for research and development purposes. The structure of this compound, as indicated by its systematic IUPAC name, features a benzene ring substituted with a [(2-nitroethoxy)methyl]- group. This functional group combines ether, methylene, and nitro moieties, which may lend the molecule utility as a chemical intermediate or building block in organic synthesis. Researchers are exploring its potential applications, which could include its use in the development of more complex chemical entities for material science or as a precursor in pharmaceutical research. The presence of the nitro group can make the compound an electron-deficient species, potentially influencing its reactivity in electrophilic or nucleophilic substitution reactions. This product is provided as a high-purity material to ensure consistent performance in laboratory settings. It is intended for use by qualified researchers and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Handling should adhere to appropriate safety protocols standard for nitro-aromatic and organic compounds.

Properties

CAS No.

87976-52-1

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-nitroethoxymethylbenzene

InChI

InChI=1S/C9H11NO3/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

SKOWTVRPDRCFSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Benzene, [(2-nitroethoxy)methyl]- has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzene, [(2-nitroethoxy)methyl]- exerts its effects depends on the specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Electron-Stimulated Desorption (ESD) Behavior

While direct ESD data for [(2-nitroethoxy)methyl]-benzene is unavailable, studies on condensed benzene derivatives (e.g., nitrobenzene) suggest:

  • Dominant Mechanisms : Dipolar dissociation (DD) and dissociative electron attachment (DEA) are primary pathways under electron impact .
  • Thickness Dependency: Thin films (0.5–12 monolayers) show variable ion desorption yields, with nitro groups likely enhancing fragmentation due to high electron affinity .

Spectroscopic Properties

  • NMR Shifts : The nitroethoxy group induces downfield shifts in aromatic protons, distinct from upfield shifts caused by methoxy groups .
  • IR Spectroscopy: Strong NO₂ asymmetric stretching (~1520 cm⁻¹) differentiates nitro derivatives from methoxy or chloro analogs .

Chemical Reactions Analysis

Reduction of the Nitro Group

Nitro groups (─NO₂) in aromatic systems are typically reduced to amino groups (─NH₂) under catalytic hydrogenation or via chemical reductants. For example:

  • Catalytic hydrogenation : Using H₂ and palladium on carbon (Pd/C) reduces nitro groups to amines.

  • Iron/HCl : A classic method for nitro reduction, yielding primary amines .

Hypothetical Reaction Pathway :

Benzene, [(2-nitroethoxy)methyl]-H2,Pd/CReductionBenzene, [(2-aminoethoxy)methyl]-+H2O\text{Benzene, [(2-nitroethoxy)methyl]-} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{Reduction}} \text{Benzene, [(2-aminoethoxy)methyl]-} + \text{H}_2\text{O}

Key Considerations :

  • The ether linkage (─O─) adjacent to the nitro group may influence reaction rates or selectivity.

  • Competitive reduction of other functional groups (if present) must be evaluated .

Oxidation Reactions

Nitro groups are generally resistant to oxidation, but adjacent alkyl or oxygenated chains may undergo oxidation. For instance:

  • Ethyl-to-carboxylic acid conversion : Oxidation of ethyl groups to carboxylic acids using KMnO₄ or CrO₃ .

Hypothetical Reaction Pathway :

Benzene, [(2-nitroethoxy)methyl]-KMnO4,ΔOxidationBenzene, [(2-nitro-2-carboxyethoxy)methyl]-\text{Benzene, [(2-nitroethoxy)methyl]-} \xrightarrow[\text{KMnO}_4, \Delta]{\text{Oxidation}} \text{Benzene, [(2-nitro-2-carboxyethoxy)methyl]-}

Challenges :

  • Steric hindrance from the nitro group may limit oxidation efficiency.

  • Side reactions like decarboxylation or nitro group reduction could occur under strong acidic conditions .

Substitution Reactions

Example EAS Reaction :

Reaction TypeReagents/ConditionsExpected Product(s)
NitrationHNO₃/H₂SO₄, 50°CMeta-substituted nitro derivative
SulfonationH₂SO₄, SO₃Depends on directing effects

Factors Influencing Reactivity :

  • The ─CH₂OCH₂NO₂ group’s electron-withdrawing nature deactivates the ring, slowing EAS .

  • Steric effects may favor substitution at less hindered positions .

Hydrolysis of the Ether Linkage

The ethoxy group (─OCH₂─) may undergo acid- or base-catalyzed hydrolysis, though nitro groups typically stabilize adjacent ethers against hydrolysis.

Hypothetical Pathway :

Benzene, [(2-nitroethoxy)methyl]-H3O+HydrolysisBenzene, [(2-nitrohydroxy)methyl]-+CH3OH\text{Benzene, [(2-nitroethoxy)methyl]-} \xrightarrow[\text{H}_3O^+]{\text{Hydrolysis}} \text{Benzene, [(2-nitrohydroxy)methyl]-} + \text{CH}_3\text{OH}

Limitations :

  • Strong acidic/basic conditions might degrade the nitro group or aromatic ring .

Nucleophilic Aromatic Substitution

Nitro groups activate aryl rings for nucleophilic substitution under specific conditions (e.g., high temperature, strong bases).

Example Reaction :

Benzene, [(2-nitroethoxy)methyl]-NH3,Cu200°CBenzene, [(2-aminoethoxy)methyl]-\text{Benzene, [(2-nitroethoxy)methyl]-} \xrightarrow[\text{NH}_3, \text{Cu}]{\text{200°C}} \text{Benzene, [(2-aminoethoxy)methyl]-}

Mechanistic Notes :

  • Requires deprotonation of the ring or formation of a Meisenheimer complex .

Thermal Decomposition

Nitro compounds are prone to exothermic decomposition at elevated temperatures. For example:

  • Deflagration : Rapid decomposition releasing NOₓ gases.

  • Stability : Depends on molecular symmetry and substituent effects .

Key Data Table: Analogous Nitro Compound Reactivity

CompoundReaction TypeReagents/ConditionsMajor Product(s)Source
(2-Nitroethyl)benzeneReductionH₂, Pd/C2-Aminoethylbenzene
NitrobenzeneNitrationHNO₃/H₂SO₄, 50°C1,3-Dinitrobenzene
2-NitrotolueneOxidationKMnO₄, H₂O2-Nitrobenzoic acid

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